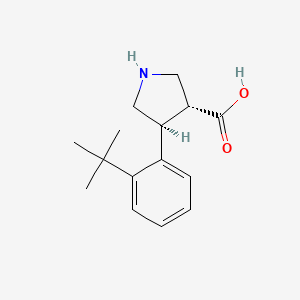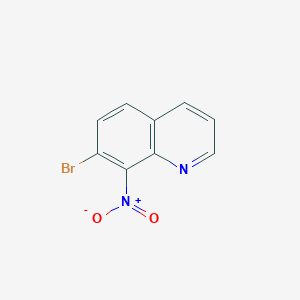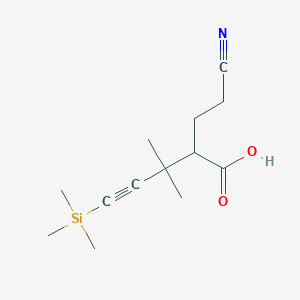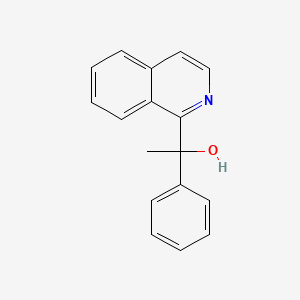![molecular formula C10H4Cl2N2S B11863670 4,5-Dichloroindeno[1,2-C][1,2,6]thiadiazine CAS No. 845716-40-7](/img/structure/B11863670.png)
4,5-Dichloroindeno[1,2-C][1,2,6]thiadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloroindeno[1,2-C][1,2,6]thiadiazine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloroindeno[1,2-C][1,2,6]thiadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indeno[1,2-C][1,2,6]thiadiazine precursors with chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloroindeno[1,2-C][1,2,6]thiadiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding dihydro derivatives.
Substitution: Formation of substituted thiadiazines with various functional groups.
Scientific Research Applications
4,5-Dichloroindeno[1,2-C][1,2,6]thiadiazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,5-Dichloroindeno[1,2-C][1,2,6]thiadiazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine
- 4,5-Dichloro-1,2,3-dithiazolium chloride
- 3,5-Dichloro-4H-1,2,6-thiadiazin-4-one
Uniqueness
4,5-Dichloroindeno[1,2-C][1,2,6]thiadiazine is unique due to its indeno-fused structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties.
Properties
CAS No. |
845716-40-7 |
|---|---|
Molecular Formula |
C10H4Cl2N2S |
Molecular Weight |
255.12 g/mol |
IUPAC Name |
4,5-dichloroindeno[1,2-c][1,2,6]thiadiazine |
InChI |
InChI=1S/C10H4Cl2N2S/c11-8-5-3-1-2-4-6(5)9-7(8)10(12)14-15-13-9/h1-4H |
InChI Key |
FDQXZWKXEBVYSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C2=NSN=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methylspiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B11863599.png)










![6-[(4-methylphenyl)methoxy]-7H-purin-2-amine](/img/structure/B11863673.png)

